molecular formula C23H20N2O4 B11644536 3,4-Bis(2-phenylacetamido)benzoic acid

3,4-Bis(2-phenylacetamido)benzoic acid

Cat. No.: B11644536
M. Wt: 388.4 g/mol
InChI Key: SZTOFGZLUFFDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(2-phenylacetamido)benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two phenylacetamido groups attached to a benzoic acid core, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2-phenylacetamido)benzoic acid typically involves the reaction of 3,4-diaminobenzoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

3,4-diaminobenzoic acid+2phenylacetyl chloride3,4-Bis(2-phenylacetamido)benzoic acid+2HCl\text{3,4-diaminobenzoic acid} + 2 \text{phenylacetyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 3,4-diaminobenzoic acid+2phenylacetyl chloride→3,4-Bis(2-phenylacetamido)benzoic acid+2HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(2-phenylacetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylacetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,4-Bis(2-phenylacetamido)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Bis(2-phenylacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzoic acid: A precursor in the synthesis of 3,4-Bis(2-phenylacetamido)benzoic acid.

    Phenylacetamido derivatives:

Uniqueness

This compound is unique due to its dual phenylacetamido groups, which confer distinct chemical and biological properties. This structural feature sets it apart from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

3,4-bis[(2-phenylacetyl)amino]benzoic acid

InChI

InChI=1S/C23H20N2O4/c26-21(13-16-7-3-1-4-8-16)24-19-12-11-18(23(28)29)15-20(19)25-22(27)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29)

InChI Key

SZTOFGZLUFFDKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.